(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate
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Overview
Description
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazole rings . The reaction can be catalyzed by copper(I) iodide (CuI) or silver carbonate (Ag2CO3) to improve yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve similar cycloaddition reactions but on a larger scale. The choice of solvents, catalysts, and reaction conditions would be optimized for cost-effectiveness and scalability. Common solvents used in these reactions include dichloromethane, acetonitrile, toluene, and dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate is unique due to its specific structural features and the presence of both amino and isoxazole functional groups.
Properties
Molecular Formula |
C5H8N2O5 |
---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid;hydrate |
InChI |
InChI=1S/C5H6N2O4.H2O/c6-4(5(9)10)2-1-3(8)7-11-2;/h1,4H,6H2,(H,7,8)(H,9,10);1H2/t4-;/m0./s1 |
InChI Key |
QVKQQLYSTODTJN-WCCKRBBISA-N |
Isomeric SMILES |
C1=C(ONC1=O)[C@@H](C(=O)O)N.O |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)O)N.O |
Origin of Product |
United States |
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